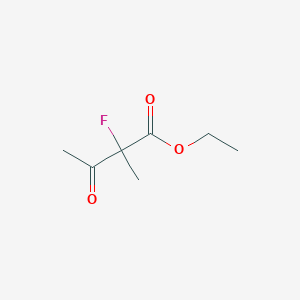

Ethyl 2-fluoro-2-methyl-3-oxobutanoate

Descripción

BenchChem offers high-quality Ethyl 2-fluoro-2-methyl-3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-fluoro-2-methyl-3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

122795-13-5 |

|---|---|

Fórmula molecular |

C7H11FO3 |

Peso molecular |

162.16 g/mol |

Nombre IUPAC |

ethyl 2-fluoro-2-methyl-3-oxobutanoate |

InChI |

InChI=1S/C7H11FO3/c1-4-11-6(10)7(3,8)5(2)9/h4H2,1-3H3 |

Clave InChI |

OWWHYTYIIZMKIH-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C)(C(=O)C)F |

SMILES canónico |

CCOC(=O)C(C)(C(=O)C)F |

Sinónimos |

Butanoic acid, 2-fluoro-2-methyl-3-oxo-, ethyl ester |

Origen del producto |

United States |

Comprehensive Technical Guide on Ethyl 2-Fluoro-2-Methyl-3-Oxobutanoate: Synthesis, Properties, and Advanced Applications

Executive Summary & Strategic Importance

In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms into organic frameworks is a proven method for modulating lipophilicity, metabolic stability, and target binding affinity. Ethyl 2-fluoro-2-methyl-3-oxobutanoate (CAS: 122795-13-5) represents a highly specialized α-fluoro-β-keto ester building block[1].

By featuring a fluorine atom at a sterically encumbered quaternary carbon, this compound prevents unwanted enolization at the α-position, locking the molecular conformation and blocking primary sites of metabolic oxidation. As a Senior Application Scientist, I present this whitepaper to dissect the physicochemical profile, synthetic challenges, and validated methodologies for generating this critical fluorinated intermediate.

Physicochemical & Safety Profiling

Understanding the baseline physical and chemical properties of ethyl 2-fluoro-2-methyl-3-oxobutanoate is critical for downstream reaction design, particularly regarding its behavior in organic solvents and its chromatographic isolation.

Table 1: Quantitative Chemical Descriptors

| Property | Value | Source |

| IUPAC Name | ethyl 2-fluoro-2-methyl-3-oxobutanoate | [1] |

| CAS Number | 122795-13-5 | [1] |

| Molecular Formula | C₇H₁₁FO₃ | [1] |

| Molecular Weight | 162.16 g/mol | [1] |

| Exact Mass | 162.0692 Da | [1] |

| Topological Polar Surface Area | 43.4 Ų | [1] |

GHS Safety & Handling Parameters

Handling this compound requires strict adherence to safety protocols due to its reactivity and biological activity. According to standardized GHS classifications[1]:

-

H227: Combustible liquid.

-

H302: Harmful if swallowed (Acute Toxicity, Oral - Category 4).

-

H315 / H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation (STOT SE 3).

Causality Note: The electrophilic nature of the β-dicarbonyl system, combined with the volatility typical of low-molecular-weight esters, necessitates handling within a fume hood and the use of chemically resistant PPE to prevent respiratory and dermal absorption.

Mechanistic Pathways for C-F Bond Formation

The synthesis of α-fluoro-β-keto esters is historically challenging due to the competing risks of over-fluorination and substrate decomposition. Two primary pathways have been validated in the literature: Asymmetric Electrophilic Fluorination via transition-metal catalysis[2], and Direct Elemental Fluorination using continuous-flow microreactors.

Pathway A: Ruthenium-Catalyzed Electrophilic Fluorination

The use of N-fluorobenzenesulfonimide (NFSI) as an electrophilic fluorine source, paired with a chiral Ruthenium catalyst, allows for controlled C-F bond formation[2].

Caption: Mechanistic workflow of the Ru-catalyzed asymmetric electrophilic fluorination.

Causality behind Reagent Selection: NFSI is explicitly chosen over other fluorinating agents like F-TEDA (Selectfluor) because NFSI exhibits superior solubility in dichloromethane (CH₂Cl₂). This ensures a homogeneous catalytic cycle, preventing the biphasic mass-transfer limitations that otherwise restrict yields to <30%[2].

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks.

Protocol 1: Synthesis via Ru-Catalyzed Electrophilic Fluorination

Objective: Chemoselective synthesis of ethyl 2-fluoro-2-methyl-3-oxobutanoate using bench-stable reagents.

-

Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve ethyl 2-methyl-3-oxobutanoate (1.0 equiv) and NFSI (1.2 equiv) in anhydrous CH₂Cl₂.

-

Catalyst Introduction: Add the five-coordinate complex [RuCl(PNNP)]PF6 (10 mol%) to the solution[2].

-

Reaction Execution: Stir the homogeneous mixture at room temperature for 24 hours.

-

Self-Validating In-Process Control: Extract a 10 µL aliquot and analyze via Thin Layer Chromatography (TLC) using a hexane/EtOAc (8:1) mobile phase. The reaction is complete when the substrate is consumed and the product spot appears at Rf = 0.23 (visualized via KMnO₄ stain)[2].

-

Isolation & Analytics: Concentrate the mixture under reduced pressure. Conversion (typically ~91%) and yield (~81%) are confirmed via ¹H NMR (CD₂Cl₂, 250 MHz). The critical diagnostic peak is the ester -OCH₂- group, which appears as a distinct quartet at δ 4.24 (q, J = 7.1 Hz, 2 H) [2].

Protocol 2: Continuous-Flow Direct Elemental Fluorination

Objective: Scalable synthesis utilizing elemental fluorine gas (F₂) in a microreactor environment.

Caption: Continuous-flow microreactor setup for direct elemental fluorination.

-

Feed Preparation: Dissolve ethyl 2-methyl-3-oxobutanoate (46 mmol, 6.6 g) in methanoic (formic) acid (496 mmol, 22.8 g).

-

Causality: Formic acid is utilized instead of basic acetate buffers because basic media promote the formation of hypofluorite intermediates, leading to complex side reactions. Formic acid ensures clean, direct electrophilic attack by F₂ on the enol tautomer[3].

-

-

Flow Parameters: Pump the liquid feed through the microreactor at a rate of 0.8 mmol/h. Simultaneously, introduce F₂ gas (diluted to 10% by volume in N₂) into the mixing zone[3].

-

Thermal Regulation: Maintain the reactor temperature at ~10°C.

-

Causality: The extreme exothermicity of C-F bond formation (~110 kcal/mol) requires the high surface-to-volume ratio of a microreactor to dissipate heat instantly, preventing thermal runaway and substrate charring.

-

-

Quenching: Purge the effluent continuously with N₂ gas to strip residual F₂ and HF by-products before aqueous dilution and solvent extraction[3]. This yields the target compound at approximately 38% isolated yield.

Conclusion

Ethyl 2-fluoro-2-methyl-3-oxobutanoate is a highly specialized synthon whose synthesis demands rigorous control over electrophilic fluorination pathways. Whether utilizing the precision of Ruthenium-catalyzed NFSI transfer for laboratory-scale analytical work[2] or deploying continuous-flow microreactors for scalable direct fluorination, the causality behind solvent selection and thermal management dictates the success of the protocol.

References

-

Title : Ethyl 2-fluoro-2-methyl-3-oxobutanoate | C7H11FO3 | CID 10953829 Source : PubChem (National Institutes of Health) URL :[Link]

-

Title : Ruthenium-Catalyzed Asymmetric Electrophilic Fluorination of 1,3-Dicarbonyl Compounds Source : Organometallics - ACS Publications URL :[Link]

-

Title : Microreactors and other technologies for direct fluorination (Masters Thesis) Source : Durham E-Theses, Durham University (Darren Holling, 2002) URL : [Link]

- Title: EP0738248A1 - Verfahren zur herstellung von dicarbonylverbindungen Source: Google Patents URL

Sources

Thermodynamic stability of Ethyl 2-fluoro-2-methyl-3-oxobutanoate

An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 2-fluoro-2-methyl-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-fluoro-2-methyl-3-oxobutanoate is a key building block in medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents. The presence of an α-fluoro substituent at a quaternary carbon introduces unique stereoelectronic properties that significantly influence molecular conformation and reactivity. A thorough understanding of the thermodynamic stability of this β-keto ester is paramount for its effective utilization in drug design, process development, and formulation. This guide provides a detailed analysis of the factors governing the stability of Ethyl 2-fluoro-2-methyl-3-oxobutanoate, methodologies for its assessment, and potential degradation pathways. By synthesizing established chemical principles with data from analogous structures, this document offers expert insights for researchers and professionals in the pharmaceutical sciences.

Introduction: The Significance of Fluorinated β-Keto Esters in Drug Discovery

The strategic incorporation of fluorine into drug candidates is a widely employed strategy to modulate a variety of physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1] α-Fluorinated β-keto esters, such as Ethyl 2-fluoro-2-methyl-3-oxobutanoate, are particularly valuable synthons due to the versatile reactivity of their 1,3-dicarbonyl motif.[2] The stability of these intermediates is a critical consideration, impacting not only their synthesis and purification but also their storage and handling during multi-step synthetic campaigns. This guide delves into the core principles that dictate the thermodynamic stability of the title compound, providing a foundational understanding for its practical application.

The Central Role of Keto-Enol Tautomerism

β-Dicarbonyl compounds exist in a dynamic equilibrium between their keto and enol tautomers. This equilibrium is a cornerstone of their chemistry, influencing their reactivity and stability. The position of this equilibrium is dictated by the substitution pattern and the solvent environment.

For Ethyl 2-fluoro-2-methyl-3-oxobutanoate, the presence of a methyl group at the α-carbon, in addition to the fluorine atom, precludes the formation of an enol form through the typical mechanism involving the loss of an α-proton. However, the principles of tautomerism in related, enolizable β-dicarbonyls provide a valuable framework for understanding the electronic environment of the molecule. Generally, electron-withdrawing groups, such as fluorine, at the α-position tend to disfavor enolization by destabilizing the resulting C=C double bond.

Caption: Generalized keto-enol tautomerism in β-dicarbonyl compounds.

Structural Determinants of Thermodynamic Stability

The thermodynamic stability of Ethyl 2-fluoro-2-methyl-3-oxobutanoate is a composite of several structural and electronic factors. The presence of both a fluorine atom and a methyl group at the α-carbon creates a unique chemical environment.

| Structural Feature | Effect on Stability | Underlying Principle |

| C-F Bond | Increased Stability | The carbon-fluorine bond is the strongest single bond in organic chemistry, with a typical bond dissociation energy of ~110 kcal/mol. This high bond energy imparts significant thermal stability to the molecule. |

| α-Methyl Group | Steric Hindrance | The methyl group provides steric bulk around the α-carbon, which can shield the adjacent carbonyl groups from nucleophilic attack, thereby slowing down certain degradation pathways. |

| Inductive Effect of Fluorine | Stabilization of the Keto Form | As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density at the α-carbon, which can influence the reactivity of the adjacent carbonyls. |

| Quaternary α-Carbon | Inhibition of Enolization | The absence of a proton at the α-carbon prevents enolization, a common reactive pathway for β-dicarbonyls. This can contribute to greater stability under certain conditions. |

Methodologies for Stability Assessment

A comprehensive evaluation of the thermodynamic stability of a compound like Ethyl 2-fluoro-2-methyl-3-oxobutanoate involves a combination of experimental and computational techniques.

Experimental Approaches

-

Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a powerful tool for determining melting points, phase transitions, and decomposition temperatures.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and to study the kinetics of decomposition.

-

Isothermal Calorimetry: This technique measures the heat evolved or absorbed by a sample at a constant temperature over time.[3] It is particularly useful for studying slow degradation processes that might occur during long-term storage.[3]

Caption: Experimental workflow for assessing thermodynamic stability.

Computational Modeling

In the absence of extensive experimental data, computational chemistry provides a robust means of predicting thermodynamic properties.

-

Density Functional Theory (DFT): DFT calculations are widely used to predict molecular geometries, vibrational frequencies, and energies. From these, thermodynamic properties such as the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp) can be calculated.[4] These calculations can also be used to model potential decomposition pathways and their associated activation energies.

Potential Decomposition Pathways

While Ethyl 2-fluoro-2-methyl-3-oxobutanoate is expected to be relatively stable due to the strong C-F bond and the absence of an enolizable proton, it is not entirely inert. Under certain conditions, such as elevated temperatures or the presence of strong acids or bases, degradation can occur.

-

Hydrolysis: The ester functionality is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 2-fluoro-2-methyl-3-oxobutanoic acid and ethanol.[5][6]

-

Decarboxylation of the β-Keto Acid: The resulting β-keto acid from hydrolysis is prone to decarboxylation upon heating, which would produce 3-fluoro-3-methyl-2-butanone.[5]

-

Thermal Decomposition at High Temperatures: At sufficiently high temperatures, cleavage of C-C bonds can occur, leading to the formation of smaller, volatile fragments. The specific products would depend on the precise conditions. Studies on the thermal decomposition of related esters show that retro-ene reactions can be significant pathways.[7]

Caption: Proposed hydrolysis and decarboxylation pathway.

Practical Implications for Handling and Storage

Based on the analysis of its structural features and potential degradation pathways, the following best practices are recommended for handling and storing Ethyl 2-fluoro-2-methyl-3-oxobutanoate:

-

Storage Conditions: To minimize the risk of hydrolysis, the compound should be stored in a tightly sealed container in a cool, dry place, away from sources of moisture. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.

-

Avoidance of Strong Acids and Bases: Contact with strong acids or bases should be avoided to prevent catalytic hydrolysis of the ester.

-

Thermal Stress: While possessing good thermal stability, prolonged exposure to high temperatures should be avoided to prevent potential decomposition.

Conclusion

The thermodynamic stability of Ethyl 2-fluoro-2-methyl-3-oxobutanoate is governed by a complex interplay of the robust C-F bond, the steric and electronic effects of the α-substituents, and the inherent reactivity of the β-keto ester functionality. While the absence of an α-proton enhances its stability by precluding enolization, the molecule remains susceptible to hydrolysis and subsequent decarboxylation under certain conditions. A thorough understanding of these principles, supported by appropriate experimental and computational analysis, is essential for the successful application of this valuable building block in pharmaceutical research and development.

References

-

University of Alaska Fairbanks. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Thesis (M.S.). Available at: [Link]

-

PubChem. Ethyl 2-fluoro-2-methyl-3-oxobutanoate. National Center for Biotechnology Information. Available at: [Link]

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Available at: [Link]

-

ResearchGate. Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities. Available at: [Link]

-

ResearchGate. Overview of assays for hydrolysis of β -keto esters. Available at: [Link]

-

NIST/TRC Web Thermo Tables. methyl 2-methyl-3-oxobutanoate. National Institute of Standards and Technology. Available at: [Link]

-

ResearchGate. Beta keto ester preparation. RC1 calorimetry data for sequential addition method, Watts vs. time. Available at: [Link]

-

MDPI. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Available at: [Link]

-

3M. THERMAL DECOMPOSITION PRODUCT TESTING WITH C, F-KETONE. Available at: [Link]

-

NIST Chemistry WebBook. Butanoic acid, 2-methyl-3-oxo-, ethyl ester. National Institute of Standards and Technology. Available at: [Link]

-

European Pharmaceutical Review. (2013). Isothermal calorimetry in the pharmaceutical sciences. Available at: [Link]

-

Cheméo. ethyl 2-methylbutanoate-d-3 - Chemical & Physical Properties. Available at: [Link]

-

PMC. (2012). Experimental and modeling study of the thermal decomposition of methyl decanoate. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. ethyl 2-methylbutanoate-d-3 - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]

- 6. researchgate.net [researchgate.net]

- 7. Experimental and modeling study of the thermal decomposition of methyl decanoate - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure, Stereochemistry, and Asymmetric Synthesis of Ethyl 2-fluoro-2-methyl-3-oxobutanoate: A Technical Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Crystallographers, and Drug Development Professionals

The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern drug development, fundamentally altering lipophilicity, metabolic stability, and target binding affinity. Among the most critical building blocks for these modifications are fluorinated β-keto esters. This whitepaper provides an in-depth technical analysis of Ethyl 2-fluoro-2-methyl-3-oxobutanoate , focusing on its stereochemical architecture, crystallographic validation, and the mechanistic causality behind its asymmetric synthesis.

Structural and Crystallographic Profiling

Ethyl 2-fluoro-2-methyl-3-oxobutanoate (C₇H₁₁FO₃) features a highly reactive stereogenic center at the α-carbon (C2), which bears both a fluorine atom and a methyl group. Determining the absolute configuration of this tertiary C-F center is historically challenging due to the compound's liquid state at ambient conditions and the low anomalous scattering power of fluorine.

The Derivatization Strategy for X-Ray Analysis

Direct X-ray crystallographic analysis of liquid fluorinated β-keto esters is often impossible. As a Senior Application Scientist, I strongly advocate for the chiral derivatization method to establish self-validating crystallographic data.

By covalently attaching the fluorinated moiety to an enantiopure scaffold—such as (1S)-(−)-camphanic acid—researchers can generate highly crystalline diastereomeric adducts[1].

-

Causality: The rigid, bulky camphanate framework forces the molecule into a well-defined crystal lattice. During X-ray diffraction, the known absolute configuration of the (1S)-(−)-camphanic acid moiety serves as an internal reference[2].

-

Result: Anomalous dispersion analysis allows for the unambiguous assignment of the newly formed C-F stereocenter by calculating the relative spatial orientation against the internal chiral standard[1].

Through this method, the major enantiomer produced via Ruthenium-catalyzed asymmetric fluorination has been definitively assigned the (R)-configuration[2].

Stereochemical Architecture & Asymmetric Synthesis

The synthesis of nonracemic Ethyl 2-fluoro-2-methyl-3-oxobutanoate relies heavily on transition-metal Lewis acid catalysis. Ruthenium(II) complexes containing chiral tetradentate PNNP ligands—specifically [RuCl₂(PNNP)]—have proven highly effective[3].

The Causality of Enantioselection

The stereochemical outcome is dictated by the precise spatial arrangement of the catalyst-substrate complex.

-

Enolate Formation: The substrate coordinates to the Ruthenium center in its non-enolized form, creating a dicationic complex [Ru(O−O)(PNNP)]²⁺[3]. Deprotonation yields the active monocationic enolate [Ru(Enolato)(PNNP)]⁺[1].

-

Steric Shielding: The chiral PNNP ligand features phenyl groups that project into the coordination sphere. Specifically, one phenyl group effectively blocks the si face of the coordinated β-keto ester[1].

-

Electrophilic Attack: With the si face shielded, the electrophilic fluorinating agent (NFSI) is forced to attack the exposed re face, yielding the (R)-enantiomer[1].

Solvent Effects and Proton Transfer

The choice of solvent and fluorinating agent is not arbitrary. N-fluorobenzenesulfonimide (NFSI) is preferred over F-TEDA due to its superior solubility in dichloromethane (CH₂Cl₂), which drastically improves the reaction kinetics and yield[4]. Furthermore, the addition of oxygen donors like diethyl ether (Et₂O) is critical. Et₂O acts as a proton shuttle, facilitating the deprotonation of the dicationic complex to the enolate, thereby increasing both catalytic turnover and enantioselectivity[3].

Quantitative Data: Optimization of Fluorination

The following table synthesizes the experimental data, demonstrating the critical impact of catalyst selection and solvent environment on the yield and enantiomeric excess (ee) of Ethyl 2-fluoro-2-methyl-3-oxobutanoate.

Table 1: Optimization Parameters for Electrophilic Fluorination [4]

| Catalyst System | Fluorinating Agent | Solvent Environment | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| (rac)-[Ru(acac)₂(PPh₃)₂] | F-TEDA | CH₂Cl₂ | 48 | 30 | N/A |

| (rac)-[Ru(acac)₂(PPh₃)₂] | NFSI | CH₂Cl₂ | 48 | 68 | N/A |

| [RuCl(PNNP)]PF₆ | NFSI | CH₂Cl₂ | 24 | 81 | 27 |

| [RuCl(Et₂O)(PNNP)]PF₆ | NFSI | CH₂Cl₂ / Et₂O | 24 | 6 | 52 |

Note: While the ether adduct [RuCl(Et₂O)(PNNP)]PF₆ yields lower overall conversion, it demonstrates the mechanistic necessity of oxygen donors in enhancing enantioselectivity (from 27% to 52% ee)[4].

Experimental Methodologies: Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines the asymmetric synthesis and validation workflow.

Step 1: Catalyst Activation

-

Action: Treat [RuCl₂(PNNP)] (10 mol %) with (Et₃O)PF₆ (1 equivalent) in anhydrous CH₂Cl₂.

-

Causality: Halide abstraction removes the chloride ligands, generating an elusive, highly oxophilic active species [Ru(OEt₂)₂(PNNP)]²⁺ with open coordination sites for the substrate[3].

Step 2: Substrate Complexation & Enolization

-

Action: Add Ethyl 2-methyl-3-oxobutanoate to the activated catalyst solution, followed by a controlled addition of Et₂O.

-

Causality: The bidentate substrate displaces the ether ligands to form a dicationic complex. The Et₂O cosolvent assists in the subsequent proton-transfer process, driving the equilibrium toward the reactive monocationic enolate[3].

Step 3: Electrophilic Fluorination

-

Action: Introduce NFSI (1.2 equivalents) to the reaction mixture and stir for 24 hours at room temperature.

-

Causality: NFSI approaches the sterically unhindered re face of the enolate, transferring the fluorine atom (F⁺) and establishing the C-F stereocenter[1].

Step 4: Isolation and NMR Validation

-

Action: Quench the reaction, extract with EtOAc, and purify via silica gel chromatography (hexane/EtOAc, 8:1). Validate conversion via ¹H NMR.

-

Validation Marker: Look for the diagnostic OCH₂ quartet at δ 4.24 ppm (q, J = 7.1 Hz, 2 H) in CD₂Cl₂ (250 MHz), which confirms the formation of the fluorinated product[1].

Mechanistic Pathway Visualization

The following diagram maps the logical flow of the catalytic cycle, highlighting the critical intermediates and the stereoselective attack that defines the compound's stereochemistry.

Catalytic cycle of Ru-mediated asymmetric fluorination demonstrating stereoselective re-face attack.

References

-

Ruthenium-Catalyzed Asymmetric Electrophilic Fluorination of 1,3-Dicarbonyl Compounds (Article 1). Organometallics - ACS Publications.[Link]

-

Ruthenium-Catalyzed Asymmetric Electrophilic Fluorination of 1,3-Dicarbonyl Compounds (Article 2). Organometallics - ACS Publications.[Link]

-

Ruthenium-Catalyzed Asymmetric Electrophilic Fluorination of 1,3-Dicarbonyl Compounds (Article 3). Organometallics - ACS Publications.[Link]

-

Ruthenium-Catalyzed Asymmetric Electrophilic Fluorination of 1,3-Dicarbonyl Compounds (Article 4). Organometallics - ACS Publications.[Link]

Sources

Preliminary Synthesis Pathways for Ethyl 2-fluoro-2-methyl-3-oxobutanoate: A Technical Guide

Introduction

The strategic incorporation of fluorine into aliphatic frameworks is a cornerstone of modern medicinal chemistry and agrochemical development. The stereoelectronic effects of the fluorine atom—specifically its high electronegativity and relatively small van der Waals radius—dramatically modulate the pKa, lipophilicity, and metabolic stability of adjacent functional groups[1].

Ethyl 2-fluoro-2-methyl-3-oxobutanoate (a fluorinated β -keto ester) represents a highly valuable, densely functionalized building block. It possesses an α -quaternary stereocenter bearing both a methyl group and a fluorine atom, making it an ideal precursor for complex heterocyclic scaffolds, active pharmaceutical ingredients (APIs), and advanced materials. This whitepaper details the mechanistic rationale and validated experimental protocols for the two primary synthesis pathways of this compound.

Retrosynthetic Strategies and Mechanistic Rationale

Constructing the α -quaternary fluoro-stereocenter of ethyl 2-fluoro-2-methyl-3-oxobutanoate requires precise control over enolization and electrophile trajectory. Two primary retrosynthetic disconnections are viable:

-

Pathway A (Electrophilic Fluorination): Starting from ethyl 2-methyl-3-oxobutanoate, an electrophilic fluorine source is introduced to the enol/enolate.

-

Pathway B (Nucleophilic Alkylation): Starting from ethyl 2-fluoro-3-oxobutanoate, a methylating agent is introduced via nucleophilic substitution.

Caption: Retrosynthetic strategies for Ethyl 2-fluoro-2-methyl-3-oxobutanoate.

Pathway A: Electrophilic Fluorination of Ethyl 2-methyl-3-oxobutanoate

Causality & Mechanistic Rationale

The direct fluorination of 1,3-dicarbonyl compounds relies on the generation of an enol or enolate intermediate, which subsequently attacks an electrophilic fluorine source. Historically, fluorine gas ( F2 ) was utilized, but its extreme reactivity and poor selectivity led to the adoption of stable, solid-state N-F reagents such as N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor)[2][3].

When ethyl 2-methyl-3-oxobutanoate is treated with a transition metal catalyst (e.g., Ru, Cu complexes) or a standard base, the 1,3-dicarbonyl system coordinates to the metal or enolizes, increasing the nucleophilicity of the α -carbon. The electrophilic fluorine transfer from NFSI or Selectfluor then yields the α -quaternary fluorinated product[2].

Quantitative Data: Comparison of Fluorinating Agents

The choice of fluorinating agent and catalyst significantly impacts the yield and reaction kinetics. NFSI generally outperforms Selectfluor in dichloromethane due to superior solubility, which prevents heterogeneous reaction bottlenecks[2].

| Fluorinating Agent | Catalyst / Base | Solvent | Time (h) | Yield (%) | Ref |

| Selectfluor (F-TEDA) | (rac)-[Ru(acac)2(PPh3)2] | CH2Cl2 | 48 | 30 | [2] |

| NFSI | (rac)-[Ru(acac)2(PPh3)2] | CH2Cl2 | 48 | 68 | [2] |

| NFSI | [RuCl(PNNP)]PF6 | CH2Cl2 | 24 | 81 | [2] |

| Selectfluor | Cu(II)/(S,S)-Nap-(R,R)-Box | Hexane/DCM | 12 | 84 | [3] |

Experimental Protocol: Self-Validating Electrophilic Fluorination

This protocol utilizes NFSI due to its kinetic consistency in homogeneous solutions[2].

-

Preparation of the Complex: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve ethyl 2-methyl-3-oxobutanoate (1.0 equiv, 1.0 mmol) in anhydrous CH2Cl2 (5.0 mL).

-

Catalyst Addition: Add the transition metal catalyst (e.g., 10 mol% of[RuCl(PNNP)]PF6) to the solution. Causality: The catalyst facilitates the formation of a highly oxophilic complex, binding the 1,3-dicarbonyl compound in its non-enolized form and increasing the HOMO energy of the α -carbon for selective electrophilic attack[2].

-

Fluorine Transfer: Cool the reaction mixture to 0 °C. Add NFSI (1.2 equiv) in one portion. The slight excess ensures complete conversion of the starting material.

-

Reaction Monitoring: Stir the mixture at room temperature for 24 hours. Monitor via TLC (Hexane/EtOAc, 8:1). The target product exhibits an Rf ≈ 0.23 (KMnO4 stain)[2].

-

Quenching and Workup: Quench the reaction with saturated aqueous NH4Cl (10 mL) to neutralize any active species. Extract the aqueous layer with CH2Cl2 (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to isolate ethyl 2-fluoro-2-methyl-3-oxobutanoate.

Caption: Step-by-step workflow for the electrophilic fluorination pathway.

Pathway B: Nucleophilic Alkylation of Ethyl 2-fluoro-3-oxobutanoate

Causality & Mechanistic Rationale

An alternative approach reverses the order of bond formation. Ethyl 2-fluoro-3-oxobutanoate is a commercially available and synthetically accessible building block[4]. The presence of the highly electronegative fluorine atom at the α -position increases the acidity of the remaining α -proton compared to standard ethyl acetoacetate. Consequently, deprotonation can be achieved with milder bases (e.g., K2CO3 , DBU, or t-BuOK) to generate a stable α -fluorocarbanion[4].

Subsequent treatment with a methylating agent, such as methyl iodide ( CH3I ), results in an SN2 nucleophilic attack by the enolate onto the electrophilic methyl carbon. The steric hindrance introduced by the fluorine atom is minimal, allowing for efficient alkylation to form the α -quaternary center.

Experimental Protocol: Self-Validating Methylation

-

Enolate Generation: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2-fluoro-3-oxobutanoate (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) or acetone (5.0 mL).

-

Base Addition: Add anhydrous K2CO3 (1.5 equiv) to the solution. Causality: K2CO3 is a sufficiently strong base to deprotonate the highly acidic α -proton of the fluorinated β -keto ester without causing ester hydrolysis or unwanted side reactions common with stronger bases like NaH.

-

Alkylation: Add methyl iodide ( CH3I , 1.2 equiv) dropwise at 0 °C. Caution: Methyl iodide is a volatile alkylating agent and a known carcinogen; handle strictly within a fume hood.

-

Reaction Maturation: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The progression can be monitored by the disappearance of the starting material via GC-MS or TLC.

-

Workup: Dilute the mixture with water (15 mL) to dissolve the inorganic salts and extract with ethyl acetate (3 × 10 mL). Wash the combined organic phases thoroughly with water (3 × 10 mL) to remove residual DMF, followed by a brine wash.

-

Isolation: Dry the organic layer over MgSO4 , filter, and concentrate in vacuo. Purify via flash chromatography to yield the target compound.

Conclusion

The synthesis of ethyl 2-fluoro-2-methyl-3-oxobutanoate can be robustly achieved through either the electrophilic fluorination of a methylated precursor or the nucleophilic methylation of a fluorinated precursor. Pathway A benefits from the advent of stable, easy-to-handle N-F reagents and advanced transition-metal catalysis, which can also be adapted for enantioselective syntheses[2][3]. Pathway B offers a highly pragmatic, atom-economical route utilizing standard alkylation conditions[4]. Future optimizations in flow chemistry and asymmetric organocatalysis will likely further streamline the production of this critical fluorinated building block.

References

-

Ruthenium-Catalyzed Asymmetric Electrophilic Fluorination of 1,3-Dicarbonyl Compounds | Organometallics - ACS Publications Source: acs.org URL:[Link]

-

Asymmetric Preparation of α -Quaternary Fluorinated β -keto Esters. Review - PMC Source: nih.gov URL:[Link]

-

Monofluoromethylation of Cyclic Sulfamidates and Sulfates with α ‐Fluorocarbanions of Fluorobis(phenylsulfonyl)methane and Ethyl 2‐Fluoroacetoacetate - ResearchGate Source: researchgate.net URL:[Link]

Sources

Spectroscopic characterization of fluorinated beta-keto esters

Spectroscopic Characterization of Fluorinated β -Keto Esters: A Technical Guide

Executive Summary

Fluorinated β -keto esters, such as ethyl 4,4,4-trifluoroacetoacetate (ETFAA), are highly versatile building blocks in the synthesis of pharmaceuticals and agrochemicals. The strategic incorporation of a trifluoromethyl (–CF 3 ) group enhances a molecule's lipophilicity, metabolic stability, and binding affinity. However, the strong electron-withdrawing nature of fluorine fundamentally alters the electronic landscape of the β -keto ester scaffold, heavily influencing its keto-enol tautomerization dynamics[1].

For drug development professionals and synthetic chemists, understanding the exact tautomeric state and structural conformation of these intermediates in solution is critical, as it dictates their reactivity in multicomponent reactions (e.g., the Biginelli condensation)[2]. This whitepaper provides an in-depth, authoritative guide to the spectroscopic characterization of fluorinated β -keto esters, focusing on the causality behind experimental design, data interpretation, and validated quantitative protocols.

The Mechanistic Basis of Fluorinated β -Keto Esters

The reactivity of fluorinated β -keto esters is governed by the thermodynamic equilibrium between their keto and enol tautomers. Unlike their non-fluorinated counterparts, the tautomerization of compounds like ETFAA is exquisitely sensitive to the solvent environment[1].

The enol tautomer is thermodynamically stabilized by a robust intramolecular hydrogen bond formed between the enol hydroxyl group and the ester carbonyl oxygen. In non-polar or aprotic solvents with low dielectric constants, this intramolecular stabilization allows the enol form to dominate. Conversely, in polar protic solvents (e.g., methanol) or highly polar aprotic solvents (e.g., DMSO), the solvent molecules actively compete for hydrogen bonding or provide strong dipole-dipole stabilization to the more polar keto form, thereby shifting the equilibrium[1][3].

Fig 1. Solvent-dependent keto-enol tautomerization dynamics of fluorinated beta-keto esters.

Spectroscopic Fingerprinting: Modalities and Interpretation

Accurate characterization requires a multi-modal spectroscopic approach. The presence of the –CF 3 group provides a unique handle for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

19 F NMR: Fluorine-19 is the ultimate spectroscopic probe. It boasts a 100% natural abundance, a spin of 1/2, and a high gyromagnetic ratio, making it nearly as sensitive as 1 H NMR. Because there is no background fluorine signal in standard organic solvents, benchtop 19 F NMR enables the real-time, quantitative monitoring of reaction kinetics and tautomeric ratios without the need for cost-prohibitive deuterated solvents[2][4]. The –CF 3 group typically resonates as a sharp singlet (or a pair of singlets representing the keto and enol forms) around -79.0 to -80.0 ppm[2][5].

-

13 C NMR: The highly electronegative fluorine atoms profoundly deshield the adjacent carbon. The –CF 3 carbon appears as a distinct, highly coupled quartet ( 1JCF≈285−286 Hz) in the region of 125–126 ppm[5].

-

1 H NMR: The enol tautomer is easily identified by a highly deshielded vinylic proton (~5.5–5.9 ppm) and a broad, downfield hydroxyl proton (~12.0 ppm) resulting from the intramolecular hydrogen bond. The keto form exhibits a characteristic methylene (–CH 2 –) singlet around 3.5–3.7 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid confirmation of the functional groups. The strong electron-withdrawing effect of the –CF 3 group shifts the carbonyl stretching frequencies. The keto form typically exhibits a sharp C=O stretch near 1700–1750 cm −1 , while the conjugated, hydrogen-bonded enol C=O stretch appears lower, around 1650 cm −1 [5][6]. Intense, broad C–F stretching vibrations dominate the fingerprint region between 1100–1200 cm −1 [5].

Summary of Spectroscopic Data

| Spectroscopic Modality | Target Nucleus / Bond | Characteristic Shift / Frequency | Structural Implication |

| 19 F NMR | –CF 3 | -79.0 to -80.5 ppm (s) | Identifies the presence of the trifluoromethyl group; distinct peaks resolve keto/enol ratios[2][5]. |

| 13 C NMR | –CF 3 | ~125.0–126.0 ppm (q) | Confirms carbon-fluorine connectivity ( 1JCF≈286 Hz)[5]. |

| 1 H NMR | Enol –OH | ~12.0 ppm (br s) | Confirms the intramolecular hydrogen-bonded enol tautomer. |

| 1 H NMR | Keto –CH 2 – | ~3.5–3.7 ppm (s) | Confirms the active methylene group of the keto tautomer. |

| FT-IR | C=O (Keto / Ester) | 1700–1750 cm −1 | Unconjugated carbonyl stretching[6]. |

| FT-IR | C=O (Enol) | ~1650 cm −1 | Conjugated, H-bonded carbonyl stretching[5]. |

| FT-IR | C–F | 1100–1200 cm −1 | Strong, broad asymmetric stretching of the –CF 3 group[5][6]. |

Experimental Methodology: Quantitative Benchtop 19 F NMR

To rigorously determine the thermodynamic equilibrium constant ( Keq ) of ETFAA tautomerization, quantitative NMR (qNMR) is employed. The following protocol utilizes a self-validating system by incorporating an internal standard to ensure mass balance and absolute quantification.

Protocol: Real-Time Thermodynamic Profiling via 19 F qNMR

Rationale for Experimental Choices: Hexafluorobenzene (C 6 F 6 ) is selected as the internal standard because it is chemically inert, highly symmetric (yielding a single, sharp resonance), and its chemical shift (~ -162 ppm) is far removed from the ETFAA –CF 3 signals (~ -80 ppm), completely eliminating spectral overlap[1]. A 48-hour incubation period is mandated because keto-enol tautomerization can be kinetically sluggish in non-polar, aprotic solvents; this duration guarantees that true thermodynamic equilibrium is achieved prior to data acquisition[1].

Step-by-Step Procedure:

-

Sample Preparation: In a standard 5 mm NMR tube, dissolve 0.1 mmol of ETFAA (approx. 18.4 mg) in 0.5 mL of the target solvent (e.g., deuterated methanol for protic analysis, or non-deuterated DMSO for aprotic analysis).

-

Standard Addition: Add exactly 0.05 mmol of spectroscopic-grade hexafluorobenzene (C 6 F 6 ) to the solution as an internal standard. Cap and seal the tube tightly to prevent solvent evaporation.

-

Equilibration: Incubate the sealed NMR tube in a temperature-controlled water bath at 25°C for exactly 48 hours to allow the keto-enol equilibrium to fully establish[1].

-

Data Acquisition: Acquire the 19 F NMR spectrum using a benchtop NMR spectrometer (e.g., 376 MHz or equivalent)[2][5].

-

Parameters: Use a relaxation delay ( D1 ) of at least 5 times the longest longitudinal relaxation time ( T1 ) of the fluorine nuclei in the sample (typically D1≥10 seconds) to ensure complete relaxation and accurate quantitative integration.

-

-

Spectral Processing & Validation: Apply phase and baseline corrections. Integrate the C 6 F 6 peak (set to a defined integral value representing 6 fluorine atoms). Integrate the distinct keto and enol –CF 3 peaks (each representing 3 fluorine atoms).

-

Calculation: Calculate the absolute concentration of both tautomers using the internal standard integral. The equilibrium constant is calculated as Keq=[Enol]/[Keto] . The sum of the calculated keto and enol concentrations must equal the initial 0.1 mmol starting concentration, validating the integrity of the system.

Fig 2. Step-by-step workflow for quantitative 19F NMR analysis of tautomeric mixtures.

Conclusion

The spectroscopic characterization of fluorinated β -keto esters demands an understanding of how the highly electronegative –CF 3 group manipulates both the electronic environment and the thermodynamic stability of the molecule. By leveraging the sensitivity of 19 F NMR, alongside corroborating data from 13 C NMR, 1 H NMR, and FT-IR, researchers can precisely map the keto-enol tautomerism of these crucial intermediates. Utilizing rigorous, self-validating qNMR protocols ensures that downstream applications—from multicomponent library generation to targeted drug synthesis—are built upon a foundation of absolute thermodynamic accuracy.

References

-

Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation toward the Chemical Synthesis of Novel Trifluorinated Dihydro- and Tetrahydropyrimidinones as Antiproliferative Agents ResearchGate URL:[Link]

-

Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol Beilstein Journal of Organic Chemistry URL:[Link]

-

Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA Semantic Scholar / Journal of Emerging Investigators URL:[Link]

-

Synthesis, Crystal Structure, and Modelling of a New Tetramer Complex of Europium The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

Role of Ethyl 2-fluoro-2-methyl-3-oxobutanoate in pharmaceutical synthesis

Application Note: Engineering Pharmacophores with Ethyl 2-Fluoro-2-Methyl-3-Oxobutanoate

The Mechanistic Imperative of the α -Fluoro- α -Methyl Motif

In modern drug discovery, the strategic installation of fluorine is a premier tactic for modulating physicochemical and pharmacokinetic profiles. (CAS: 122795-13-5) serves as a highly specialized 1,3-dicarbonyl building block[1]. Unlike its non-fluorinated or mono-fluorinated counterparts, this reagent provides a pre-installed quaternary stereocenter bearing both a fluorine atom and a methyl group.

Causality in Scaffold Design: The introduction of the α -fluoro- α -methyl group completely blocks cytochrome P450-mediated α -carbon oxidation, a common metabolic liability in aliphatic heterocycle linkages. Furthermore, the strong electron-withdrawing nature of the fluorine atom lowers the Highest Occupied Molecular Orbital (HOMO) of the resulting heterocycles (e.g., pyrazoles), rendering them more resistant to oxidative degradation. Concurrently, the combination of the fluorine atom and the methyl group locks the conformation of the β -keto ester by preventing keto-enol tautomerism, forcing downstream cyclizations down highly predictable mechanistic pathways.

Precision Synthesis of the Fluorinated Building Block

While racemic mixtures can be obtained via direct fluorination, advanced pharmaceutical applications often require enantiopure building blocks to prevent chiral liability in final drug candidates. The asymmetric electrophilic fluorination of ethyl 2-methyl-3-oxobutanoate is effectively achieved using a chiral Ruthenium(II) PNNP catalyst[2].

Protocol 1: Ruthenium-Catalyzed Asymmetric Electrophilic Fluorination Mechanistic Rationale: N-fluorobenzenesulfonimide (NFSI) is selected over F-TEDA-BF4 (Selectfluor) due to its superior solubility in dichloromethane, which is critical for maintaining a homogeneous catalytic cycle at low temperatures. The Ru(II) center is highly oxophilic, coordinating the 1,3-dicarbonyl in its non-enolized form before base-promoted deprotonation activates the highly nucleophilic enolato complex[2].

Step-by-Step Methodology & Validation:

-

Catalyst Activation: In an inert atmosphere (glovebox), dissolve 5.0 mol% of [RuCl2(PNNP)] in anhydrous CH2Cl2 . Add 10.0 mol% of (Et3O)PF6 to abstract the chlorides, generating the active dicationic Ru(II) species. Stir for 2 hours at ambient temperature.

-

Substrate Coordination: Cool the reaction vessel to -20 °C. Add 1.0 equivalent of ethyl 2-methyl-3-oxobutanoate. Self-Validation: A distinct color shift from yellow to deep orange indicates the successful formation of the dicationic Ru-dicarbonyl complex.

-

Enolization & Fluorination: Introduce 1.2 equivalents of NFSI followed by 1.2 equivalents of triethylamine ( NEt3 ). The base deprotonates the coordinated dicarbonyl, forming the reactive monocationic enolato complex which subsequently attacks the electrophilic fluorine of NFSI.

-

In-Process Tracking: Monitor the reaction via TLC (Hexane/EtOAc 8:1). The starting material ( Rf≈0.45 , KMnO 4 active) will cleanly convert to the fluorinated product ( Rf≈0.23 ).

-

Quenching & Isolation: After 48 hours, quench the reaction with saturated aqueous NH4Cl . Extract with CH2Cl2 , dry over MgSO4 , and concentrate under reduced pressure. Purify via silica gel flash chromatography.

-

Analytical Validation: Confirm product identity via 19F NMR (expect a characteristic singlet around -155 ppm) and 1H NMR (the α -methyl group will appear as a singlet at ~1.6 ppm, distinct from the doublet seen in the unfluorinated precursor).

Catalytic cycle of Ru(II)-mediated asymmetric electrophilic fluorination of beta-keto esters.

Divergent Assembly of Fluorinated Heterocycles

The true utility of ethyl 2-fluoro-2-methyl-3-oxobutanoate lies in its divergent reactivity toward bi-nucleophiles, enabling the modular synthesis of highly substituted pyrazoles and pyrimidines, which are ubiquitous in kinase and COX inhibitors [3].

Protocol 2: Regioselective Synthesis of 5-Fluoroalkyl Pyrazoles Mechanistic Rationale: When reacting with aryl hydrazines, the more nucleophilic NH2 group of the hydrazine selectively attacks the highly electrophilic ketone carbonyl of the β -keto ester. The α -fluorine atom inductively increases the electrophilicity of this ketone relative to the ester, ensuring strict regioselectivity. Subsequent intramolecular cyclization onto the ester yields the pyrazole core.

Step-by-Step Methodology & Validation:

-

Condensation: Dissolve 1.0 eq of ethyl 2-fluoro-2-methyl-3-oxobutanoate and 1.1 eq of the chosen aryl hydrazine hydrochloride in absolute ethanol (0.2 M concentration).

-

Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to further activate the ketone carbonyl toward nucleophilic attack.

-

Cyclization: Reflux the mixture at 80 °C for 12 hours. The intermediate hydrazone will spontaneously cyclize, eliminating water and ethanol.

-

In-Process Tracking: Pull a 50 μ L aliquot, dilute in MeCN, and analyze via LC-MS. Self-Validation: The chromatogram must show the complete disappearance of the intermediate hydrazone mass and the dominant appearance of the cyclized pyrazole mass [M+H]+ .

-

Isolation: Cool the reaction mixture to 0 °C to precipitate the product. Filter the precipitate and wash with cold ethanol to obtain the pure 1-aryl-4-fluoro-4-methyl-4,5-dihydro-1H-pyrazol-5-one derivative.

Divergent synthetic workflow from ethyl 2-fluoro-2-methyl-3-oxobutanoate to key pharmacophores.

Quantitative Impact on Physicochemical Properties

The integration of the fluoro-methyl group dramatically alters the pharmaceutical profile of the resulting scaffolds. The table below summarizes the structural and metabolic shifts observed when transitioning from standard acetoacetates to the fluoro-methyl analog.

Table 1: Comparative Physicochemical Data of β -Keto Ester Cores

| Property | Ethyl Acetoacetate Core | Ethyl 2-Methyl-3-Oxobutanoate Core | Ethyl 2-Fluoro-2-Methyl-3-Oxobutanoate Core |

| C α Substitution | -H, -H | -CH 3 , -H | -CH 3 , -F |

| Metabolic Liability (CYP450) | High (Rapid α -oxidation) | Moderate | Negligible (Quaternary block) |

| Relative Lipophilicity ( Δ LogP) | Baseline | +0.5 | +0.8 to +1.1 |

| Enolization Potential | High (Keto-enol tautomerism) | Moderate | None (Locked Keto form) |

References

-

Ethyl 2-fluoro-2-methyl-3-oxobutanoate | CID 10953829. PubChem, National Center for Biotechnology Information. URL:[Link]

-

Ruthenium-Catalyzed Asymmetric Electrophilic Fluorination of 1,3-Dicarbonyl Compounds. Althaus, M., Becker, C., Togni, A., & Mezzetti, A. Organometallics (ACS Publications), 2007, 26(24), 5967–5977. URL:[Link]

-

Fluorinated Pyrazoles: From Synthesis to Applications. Fustero, S., et al. Chemical Reviews (ACS Publications), 2020, 121(12), 7113–7184. URL:[Link]

Sources

Application Note: Protocols for the Asymmetric Reduction of Ethyl 2-Fluoro-2-Methyl-3-Oxobutanoate

Abstract

This technical guide provides detailed protocols and expert insights for the asymmetric reduction of ethyl 2-fluoro-2-methyl-3-oxobutanoate, a prochiral α-fluoro-α-methyl β-keto ester. The resulting chiral α-fluoro-β-hydroxy esters are valuable building blocks in medicinal chemistry and drug development, where fluorine substitution can significantly enhance pharmacological properties.[1] This document explores both chemocatalytic and biocatalytic reduction strategies, offering researchers a selection of robust methods to achieve high yields and excellent stereoselectivity. Protocols for Ruthenium-catalyzed asymmetric hydrogenation, Corey-Bakshi-Shibata (CBS) reduction, and ketoreductase (KRED) mediated bioreduction are presented in detail. Furthermore, this guide includes a comparative analysis of these methods and outlines standard analytical procedures for the determination of yield and enantiomeric excess.

Introduction: The Significance of Chiral α-Fluoro-β-Hydroxy Esters

The introduction of fluorine into bioactive molecules is a widely adopted strategy in drug discovery to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1] The controlled synthesis of molecules with fluorine-containing stereocenters, however, remains a significant challenge.[1] Chiral α-fluoro-β-hydroxy esters are particularly valuable synthetic intermediates, serving as precursors for fluorinated amino acids and other medicinally relevant compounds.[2]

The target substrate, ethyl 2-fluoro-2-methyl-3-oxobutanoate, presents a specific synthetic challenge. The presence of a quaternary stereocenter containing a fluorine atom necessitates a highly selective and efficient reduction method to control the formation of the adjacent hydroxyl-bearing stereocenter. This application note details three powerful and reliable methods to achieve this transformation.

Chemocatalytic Reduction Strategies

Chemocatalytic methods offer broad substrate scope and predictable stereochemical outcomes. Two of the most effective approaches for the asymmetric reduction of ketones are Noyori-type asymmetric hydrogenation and Corey-Bakshi-Shibata (CBS) reduction.[3]

Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium-based catalysts, particularly those developed by Noyori and his coworkers, are highly effective for the asymmetric hydrogenation of β-keto esters.[4] These reactions typically proceed with high efficiency and enantioselectivity under mild conditions.[5][6] The mechanism involves the coordination of the ketone to the ruthenium center, followed by hydride transfer from the metal complex.

Protocol 2.1: Asymmetric Hydrogenation using [RuCl(p-cymene)((R,R)-TsDPEN)]

Scientist's Note: This protocol utilizes a well-established commercially available catalyst. The formic acid/triethylamine mixture serves as a convenient in situ source of hydrogen gas. The reaction must be conducted under an inert atmosphere to prevent catalyst deactivation.

Materials:

-

Ethyl 2-fluoro-2-methyl-3-oxobutanoate

-

[RuCl(p-cymene)((R,R)-TsDPEN)] catalyst

-

Formic acid (HCOOH)

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve ethyl 2-fluoro-2-methyl-3-oxobutanoate (1.0 mmol) and [RuCl(p-cymene)((R,R)-TsDPEN)] (0.01 mmol, 1 mol%) in anhydrous DCM (5 mL).

-

Prepare a fresh 5:2 mixture of formic acid and triethylamine.

-

Add the formic acid/triethylamine mixture (0.5 mL) to the reaction flask.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired chiral alcohol.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful and reliable method for the enantioselective reduction of a wide variety of prochiral ketones.[3][7][8] The reaction employs a chiral oxazaborolidine catalyst, which coordinates with borane to form a super-Lewis acid complex.[9][10] This complex then coordinates to the ketone in a sterically defined manner, leading to a highly selective intramolecular hydride transfer.[8][9]

Protocol 2.2: Asymmetric Reduction using (R)-Me-CBS Catalyst

Scientist's Note: The success of this reaction is highly dependent on anhydrous conditions, as water can hydrolyze the borane and the catalyst.[8] The slow addition of the borane solution at a low temperature is crucial for achieving high enantioselectivity.

Materials:

-

Ethyl 2-fluoro-2-methyl-3-oxobutanoate

-

(R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

-

To a flame-dried, three-necked flask equipped with a thermometer and an addition funnel under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 mmol, 10 mol%).

-

Cool the flask to -20 °C in a cryocool bath.

-

Add borane-THF complex (1.0 M in THF, 0.6 mmol) dropwise to the catalyst solution and stir for 15 minutes.

-

In a separate flask, dissolve ethyl 2-fluoro-2-methyl-3-oxobutanoate (1.0 mmol) in anhydrous THF (2 mL).

-

Add the substrate solution dropwise to the catalyst-borane complex over 30 minutes, maintaining the internal temperature below -20 °C.

-

Stir the reaction at -20 °C for 2-4 hours, monitoring by TLC or GC.

-

Once the reaction is complete, quench by the slow, dropwise addition of methanol (2 mL) at -20 °C.

-

Allow the mixture to warm to room temperature and then add 1 M HCl (5 mL).

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with saturated NaHCO₃ (20 mL) and brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

Biocatalytic Reduction Strategy

Biocatalysis, particularly the use of ketoreductases (KREDs), offers a green and highly selective alternative to traditional chemical methods.[11][12] KREDs are enzymes that catalyze the reduction of ketones to alcohols with high enantio- and diastereoselectivity under mild reaction conditions.[2][13][14] Many commercially available KRED screening kits allow for the rapid identification of a suitable enzyme for a specific substrate.[2]

Ketoreductase (KRED) Mediated Reduction

The KRED-catalyzed reduction of ethyl 2-fluoro-2-methyl-3-oxobutanoate can proceed via a dynamic reductive kinetic resolution (DYRKR), where the acidic α-proton allows for racemization of the starting material, enabling the theoretical conversion of the racemate into a single stereoisomer of the product.[2][11] The reaction requires a cofactor, typically NADPH or NADH, which is regenerated in situ using a sacrificial alcohol like isopropanol or a glucose/glucose dehydrogenase system.[15]

Protocol 3.1: KRED-Catalyzed Reduction

Scientist's Note: The pH of the buffer is critical for enzyme activity and stability. A co-solvent like DMSO or isopropanol is often necessary to improve the solubility of hydrophobic substrates. The choice of KRED is paramount and will determine the stereochemical outcome of the reaction. For example, KRED 110 has been shown to yield anti 2S,3S isomers, while KRED 130 can produce syn 2S,3R isomers for similar substrates.[2]

Materials:

-

Ethyl 2-fluoro-2-methyl-3-oxobutanoate

-

Ketoreductase (e.g., from a Codexis® screening kit)

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

NADP⁺ or NAD⁺

-

Isopropanol or Glucose/Glucose Dehydrogenase for cofactor regeneration

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Celite®

Procedure:

-

In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (10 mL).

-

Add the selected ketoreductase (typically 1-5 mg/mL), NADP⁺ (1 mM), and the cofactor regeneration system (e.g., 10% v/v isopropanol).

-

In a separate vial, dissolve ethyl 2-fluoro-2-methyl-3-oxobutanoate (1.0 mmol) in a minimal amount of DMSO (e.g., 0.5 mL).

-

Add the substrate solution to the buffered enzyme mixture.

-

Stir the reaction at a controlled temperature (typically 25-30 °C) for 24-48 hours. Monitor the progress by chiral HPLC or GC.

-

Upon completion, add an equal volume of ethyl acetate and stir vigorously for 15 minutes.

-

Filter the mixture through a pad of Celite® to remove the enzyme.

-

Transfer the filtrate to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography if necessary.

Comparative Analysis and Data Presentation

The choice of method will depend on factors such as desired stereoisomer, scalability, cost, and available equipment. The following table provides a comparative summary of the discussed protocols.

| Parameter | Ru-Catalyzed Hydrogenation | CBS Reduction | KRED-Catalyzed Reduction |

| Catalyst Loading | Low (e.g., 1 mol%) | High (e.g., 10 mol%) | Variable (mg/mL) |

| Reagents | HCOOH/TEA | BH₃·THF | NAD(P)H, regeneration system |

| Conditions | Room temperature, inert atm. | Low temperature (-20 °C), inert atm. | Ambient temp., aqueous buffer |

| Stereoselectivity | Typically high (>95% ee) | Typically very high (>98% ee) | Often excellent (>99% ee) |

| Pros | Low catalyst loading, mild temp. | Predictable stereochemistry, broad scope | High selectivity, green conditions |

| Cons | Requires pressure for some substrates | Stoichiometric borane, strict anhydrous | Substrate-specific enzyme, longer time |

Analytical Methods: Determination of Enantiomeric Excess

Accurate determination of the enantiomeric excess (ee) is crucial for validating the success of an asymmetric synthesis.[16] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method.[16][17]

Protocol 5.1: Chiral HPLC Analysis

Scientist's Note: The choice of the chiral column and mobile phase is critical and may require screening. Polysaccharide-based CSPs are often a good starting point for chiral alcohols.[16] It is essential to first inject a racemic sample to determine the retention times of both enantiomers.

Materials:

-

Purified product sample

-

Racemic standard of the product alcohol

-

HPLC grade n-Heptane (or n-Hexane)

-

HPLC grade Isopropanol (IPA)

Procedure:

-

Sample Preparation: Dissolve a small amount (~1 mg) of the purified product in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a racemic standard in the same manner.

-

HPLC Conditions (Example):

-

Column: Chiralpak® IA or similar polysaccharide-based column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: n-Heptane/Isopropanol (90:10, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the racemic standard to identify the retention times (t_R1 and t_R2) for the two enantiomers.

-

Inject the sample from the asymmetric reduction.

-

Integrate the peak areas (Area1 and Area2) for the two enantiomers in the sample chromatogram.

-

-

Calculation: Calculate the enantiomeric excess using the following formula:

-

% ee = [ |Area1 - Area2| / (Area1 + Area2) ] * 100

-

Visualization of Workflow and Mechanism

General Experimental Workflow

The following diagram outlines the general workflow for performing and analyzing the asymmetric reduction.

Caption: General experimental workflow for asymmetric reduction.

Catalytic Cycle of CBS Reduction

This diagram illustrates the key steps in the catalytic cycle for the CBS reduction of a ketone.

Caption: Simplified catalytic cycle of the CBS reduction.

References

-

Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks. [Link]

-

Fray, J., et al. (2015). An Enantio‐ and Diastereoselective Chemoenzymatic Synthesis of α‐Fluoro β‐Hydroxy Carboxylic Esters. Angewandte Chemie International Edition, 54(3), 1019-1022. [Link]

-

de Gonzalo, G., & Alcántara, A. R. (2022). Enzymatic reduction of α‐fluoro‐β‐keto esters. In Enzyme‐Catalyzed Asymmetric Synthesis (pp. 401-428). Wiley-VCH. [Link]

-

Peralta, M. M., et al. (2018). Synthesis of Enantioenriched α,α-Dichloro- and α,α-Difluoro-β-Hydroxy Esters and Amides by Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Organic Letters, 20(17), 5374-5378. [Link]

-

Braun, M., et al. (2004). Synthesis of α-fluoro-β-hydroxy esters by an enantioselective Reformatsky-type reaction. Chemical Communications, (16), 1852-1853. [Link]

-

Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

-

Wikipedia. Corey–Itsuno reduction. [Link]

-

Lin, J., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2205-2215. [Link]

-

Pescitelli, G., & Di Bari, L. (2021). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews, 50(19), 10731-10747. [Link]

-

NRO Chemistry. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Link]

-

Liu, G., et al. (2010). Progress in Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters. Chinese Journal of Organic Chemistry, 30(11), 1646-1656. [Link]

-

Hagedoorn, P. L., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 100(19), 8367-8378. [Link]

-

Sánchez, A. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(12), 1017-1023. [Link]

-

Vanagel, M. G. (2024). SYNTHESIS AND STEREOSELECTIVE REDUCTION OF BY KETOREDUCTASES. (Master's thesis, University of Alaska Fairbanks). [Link]

-

Chen, W. P., et al. (2011). Ru-catalyzed asymmetric hydrogenation of γ-heteroatom substituted β-keto esters. Organic & Biomolecular Chemistry, 9(24), 8443-8449. [Link]

-

Qiao, L., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(43), 6439-6455. [Link]

-

Johnson Matthey. (2004). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Platinum Metals Review, 48(4), 170-173. [Link]

-

Genet, J. P., et al. (2003). Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications. Advanced Synthesis & Catalysis, 345(1-2), 318-326. [Link]

-

Wu, L., & Vogt, F. G. (2012). A review of recent advances in mass spectrometric methods for gas-phase chiral analysis of pharmaceutical and biological compounds. Journal of Pharmaceutical and Biomedical Analysis, 69, 133-147. [Link]

-

Kong, S., et al. (2017). Asymmetric Hydrogenation of β-Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer. Chinese Journal of Chemistry, 35(11), 1717-1722. [Link]

- Google Patents. (2012). Enzymatic process for the preparation of (s)-5-(4-fluoro-phenyl)-5-hydroxy- 1morpholin-4-yl-pentan-1-one, an intermediate of ezetimibe and further conversion to ezetimibe.

-

Sotorrios, L., et al. (2016). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. Tetrahedron, 72(46), 7346-7354. [Link]

-

Synform. (2026). Alcohol dehydrogenases (ADH)/Ketone reductases (KRED). [Link]

Sources

- 1. An Enantio‐ and Diastereoselective Chemoenzymatic Synthesis of α‐Fluoro β‐Hydroxy Carboxylic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]

- 14. EP2414529A2 - Enzymatic process for the preparation of (s)-5-(4-fluoro-phenyl)-5-hydroxy- 1morpholin-4-yl-pentan-1-one, an intermediate of ezetimibe and further conversion to ezetimibe - Google Patents [patents.google.com]

- 15. Alcohol dehydrogenases (ADH)/Ketone reductases (KRED) - Wordpress [reagents.acsgcipr.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]

Application Note: Scalable Synthesis of Ethyl 2-Fluoro-2-methyl-3-oxobutanoate

Introduction & Strategic Overview

The incorporation of fluorine into organic molecules is a cornerstone of modern pharmaceutical and agrochemical design, often dramatically improving metabolic stability, binding affinity, and lipophilicity. Ethyl 2-fluoro-2-methyl-3-oxobutanoate (CAS: 122795-13-5) is a highly valuable fluorinated β -keto ester building block.

Scaling up the synthesis of this compound from its non-fluorinated precursor, ethyl 2-methyl-3-oxobutanoate, presents a classic chemical engineering challenge. Fluorination is inherently exothermic, and the choice of fluorinating agent dictates the reactor design, safety protocols, and downstream purification requirements. As an Application Scientist, selecting the appropriate scale-up route requires balancing reagent cost, enantiomeric control, and thermal management.

This protocol outlines two distinct, field-proven methodologies for scale-up: Batch Electrophilic Fluorination (using bench-stable reagents) and Continuous Flow Direct Fluorination (using elemental fluorine gas).

Synthetic Decision Matrix

Fig 1: Synthetic scale-up pathways for Ethyl 2-fluoro-2-methyl-3-oxobutanoate.

Methodology 1: Batch Scale-Up via Electrophilic Fluorination

For pilot-scale synthesis where specialized continuous-flow infrastructure is unavailable, electrophilic fluorination using bench-stable reagents is preferred.

Mechanistic Causality & Reagent Selection: The use of N-fluorobenzenesulfonimide (NFSI) is prioritized over F-TEDA (Selectfluor) for this specific transformation. Research demonstrates that NFSI exhibits superior solubility in dichloromethane ( CH2Cl2 ) compared to F-TEDA, which is critical for maintaining homogeneous catalysis and preventing localized reagent concentration gradients during scale-up (1)[1]. A Ruthenium-based catalyst (e.g., [RuCl(PNNP)]PF6 ) is utilized to coordinate the 1,3-dicarbonyl compound in its non-enolized form, activating it for selective electrophilic attack[1].

Step-by-Step Protocol (Pilot Batch Scale)

Self-Validating Check: Ensure the reaction mixture remains completely homogeneous before the addition of NFSI to guarantee uniform reaction kinetics.

-

Preparation: In a dry, nitrogen-purged 10 L jacketed glass reactor, charge 5.0 L of anhydrous CH2Cl2 .

-

Substrate Loading: Add ethyl 2-methyl-3-oxobutanoate (1.0 eq) to the reactor under moderate agitation (250 rpm).

-

Catalyst Addition: Introduce the Ruthenium catalyst (5-10 mol%)[1]. Stir for 30 minutes at 20°C to allow for complete coordination, visually confirming a homogeneous solution.

-

Fluorination: Cool the reactor jacket to 0°C. Slowly add NFSI (1.1 eq) in portions over 2 hours. Causality: Portion-wise addition controls the mild exotherm and prevents the accumulation of unreacted electrophile.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor conversion via NMR spectroscopy or TLC (hexane/EtOAc, 8:1; Rf=0.23 )[1].

-

Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer with CH2Cl2 . The byproduct, dibenzenesulfonimide, can be largely removed via basic aqueous washes.

-

Purification: Concentrate the organic layer under reduced pressure and purify via fractional distillation or plug filtration to yield the fluorinated β -keto ester.

Methodology 2: Continuous Flow "Scale-Out" via Direct Fluorination

For commercial manufacturing, direct fluorination using elemental fluorine ( F2 ) is highly cost-effective but presents severe thermal and safety challenges.

Mechanistic Causality & Reactor Selection: Direct fluorination is violently exothermic. Traditional volumetric scale-up (increasing the size of a batch vessel) is fundamentally unsafe for F2 chemistry due to the inability to dissipate heat fast enough, risking thermal runaway. To solve this, the industry utilizes "Scale-Out" (or numbering-up) using microreactor technology (2)[2]. Microreactors provide an immense surface-area-to-volume ratio, allowing for near-instantaneous heat transfer and safe handling of F2 gas.

Step-by-Step Protocol (Continuous Flow Scale-Out)

Self-Validating Check: The system must hold pressure under inert gas (He or N2 ) for 1 hour prior to introducing any F2 gas to validate total containment.

-

System Priming: Assemble a parallel array of passivated nickel or Hastelloy microreactors. Purge the entire fluidic network with dry nitrogen.

-

Solvent & Substrate Preparation: Dissolve ethyl 2-methyl-3-oxobutanoate in concentrated formic acid (methanoic acid) to create the liquid feed stream. Causality: Formic acid acts as an excellent, oxidation-resistant polar solvent that stabilizes the transition states during direct fluorination (3)[3][4].

-

Gas Preparation: Dilute elemental fluorine gas with an inert carrier (nitrogen or helium) to a concentration of 5% to 15% by volume[3]. Causality: Dilution is mandatory to suppress radical chain fragmentation of the organic substrate.

-

Continuous Processing: Pump the liquid substrate stream and the 10%F2/N2 gas stream into the microreactor inlets using calibrated mass flow controllers. Maintain the reactor block temperature between -20°C and +10°C[3].

-

Collection & Degassing: Route the biphasic effluent into a collection vessel vented through an alumina scrubber (to neutralize unreacted F2 and generated HF ).

-

Isolation: Dilute the collected formic acid solution with water and extract with a suitable organic solvent (e.g., dichloromethane). Neutralize, dry, and distill to obtain the pure product.

Quantitative Data Comparison

The following table summarizes the operational metrics between the two scale-up strategies, allowing process chemists to select the appropriate method based on facility capabilities.

| Metric | Batch Electrophilic Fluorination | Continuous Flow Direct Fluorination |

| Fluorinating Agent | NFSI (N-fluorobenzenesulfonimide) | F2 Gas (10% in N2 ) |

| Catalyst Required | Yes (e.g., Ru-complexes) | No |

| Solvent System | Dichloromethane ( CH2Cl2 ) | Formic Acid ( HCOOH ) |

| Typical Yield | 68% - 81% | ~38% - 45% (per single pass) |

| Scalability Approach | Volumetric Scale-Up (Larger Tanks) | Scale-Out (Parallel Microreactors) |

| Primary Advantage | High selectivity, standard equipment | Extremely low reagent cost, high throughput |

| Primary Limitation | High reagent cost, atom economy | Requires specialized flow infrastructure and F2 handling |

References

-

Ruthenium-Catalyzed Asymmetric Electrophilic Fluorination of 1,3-Dicarbonyl Compounds Source: Organometallics - ACS Publications URL:[Link]

- Verfahren zur herstellung von dicarbonylverbindungen (EP0738248A1)

-

Microreactors and other technologies for direct fluorination Source: Durham E-Theses, Durham University URL:[Link]

Sources

Application Note: Synthesis of sp³-Rich Fluorinated Heterocycles via Reactions of Ethyl 2-fluoro-2-methyl-3-oxobutanoate with Nitrogen Nucleophiles

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary